N-Trityl Olmesartan-d4 Ethyl Ester

Bioanalysis Method Validation Internal Standard

N-Trityl Olmesartan-d4 Ethyl Ester is a deuterium-labeled derivative of the key synthetic intermediate, N-Trityl Olmesartan Ethyl Ester. It is a stable isotope-labeled (SIL) compound with a molecular formula of C₄₅H₄₀D₄N₆O₃ and a molecular weight of 720.89 g/mol.

Molecular Formula C45H44N6O3
Molecular Weight 720.9 g/mol
Cat. No. B13853197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl Olmesartan-d4 Ethyl Ester
Molecular FormulaC45H44N6O3
Molecular Weight720.9 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O
InChIInChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3/i27D,28D,29D,30D
InChIKeyPKLGOYACZYXKDL-OCUCCEAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl Olmesartan-d4 Ethyl Ester: Procuring a Deuterated Intermediate for Olmesartan Analysis


N-Trityl Olmesartan-d4 Ethyl Ester is a deuterium-labeled derivative of the key synthetic intermediate, N-Trityl Olmesartan Ethyl Ester. It is a stable isotope-labeled (SIL) compound with a molecular formula of C₄₅H₄₀D₄N₆O₃ and a molecular weight of 720.89 g/mol . This compound is a vital reagent for pharmaceutical research, development, and quality control, specifically in the analysis of the angiotensin II receptor blocker (ARB) Olmesartan Medoxomil and its active metabolite, Olmesartan [1]. Its primary purpose is to serve as an internal standard for quantitative mass spectrometry (MS) based methods such as LC-MS/MS .

Workflow
LC-MS/MS impurity quantification
Selection
Deuterated ISTD for co-elution control
Context
Olmesartan Medoxomil process research

Why N-Trityl Olmesartan-d4 Ethyl Ester Cannot Be Replaced by Other Olmesartan Standards


In quantitative LC-MS/MS bioanalysis, regulatory guidelines from agencies such as the FDA and EMA strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS) to control for matrix effects, extraction recovery, and ionization variability [1]. Simply substituting N-Trityl Olmesartan-d4 Ethyl Ester with an unlabeled analog, a different deuterated form like Olmesartan-d4 acid, or a structural analog fails to meet these requirements for specific analytical applications. The unique combination of the trityl protecting group and the ethyl ester moiety on this deuterated intermediate makes it the optimal and sometimes only suitable internal standard for quantifying the unlabeled N-Trityl Olmesartan Ethyl Ester itself, which is a critical impurity and process control marker in the synthesis of Olmesartan Medoxomil drug substance . Using an unlabeled standard or a compound with different chromatographic properties can lead to inaccurate quantification and method validation failures.

Unlabeled analog
Ionization and recovery differences may bias quantification without validated correction.
Olmesartan-d4 acid
Free acid exhibits different retention and extraction; does not represent trityl intermediate behavior.
Olmesartan Medoxomil-d6
Prodrug standard may not co-elute with the penultimate intermediate, requiring method re-optimization.

Quantitative Differentiation of N-Trityl Olmesartan-d4 Ethyl Ester Against Alternatives


Evidence Item 1: Specific Analytical Utility as a Deuterated Internal Standard

The primary differentiation of N-Trityl Olmesartan-d4 Ethyl Ester lies in its role as a deuterated internal standard (IS) for quantifying the unlabeled intermediate, N-Trityl Olmesartan Ethyl Ester, which is crucial in pharmaceutical quality control . While the use of deuterated Olmesartan as an IS is established for plasma analysis [1], N-Trityl Olmesartan-d4 Ethyl Ester is chemically distinct and uniquely suited for the analysis of its unlabeled counterpart. Using an unlabeled analog introduces quantification bias, and a structural analog like Olmesartan-d4 acid has a different chemical structure, resulting in different chromatographic retention time and extraction efficiency, which can compromise assay accuracy and precision.

Analytical ISTD utility
Class-level inference
Categorical match for trityl intermediate
Supports impurity-specific ISTD selection
Co-elution and ionization equivalence require experimental verification
Bioanalysis Method Validation Internal Standard LC-MS/MS

Evidence Item 2: Physicochemical Distinction from Other Deuterated Olmesartan Derivatives

N-Trityl Olmesartan-d4 Ethyl Ester has a molecular weight of 720.89 g/mol, which is distinct from other deuterated olmesartan analogs used as internal standards, such as Olmesartan-d4 acid (MW ~450 g/mol) [1] and Olmesartan Medoxomil-d6 (MW 564.6 g/mol) . This difference in molecular weight and associated lipophilicity (due to the trityl group and ethyl ester) results in a significantly different chromatographic retention time under standard reversed-phase LC conditions. The mass difference is also critical for MS detection, as the precursor and product ions for MRM analysis will be unique, allowing for specific detection without interference from the unlabeled analyte or other related compounds .

MW distinction
Head-to-head comparison
+270.89 Da vs Olmesartan-d4 acid
Supports chromatographic separation review
Retention shift may vary with column and mobile phase
Physicochemical Properties Molecular Weight Retention Time Mass Spectrometry

Evidence Item 3: Differentiated Role in the Olmesartan Synthesis Pathway

N-Trityl Olmesartan-d4 Ethyl Ester is a labeled version of a specific penultimate intermediate in the synthesis of Olmesartan Medoxomil . This contrasts with other deuterated standards like Olmesartan-d4 acid, which represents the active pharmaceutical ingredient (API) itself [1], or Olmesartan Medoxomil-d6, which represents the prodrug . This distinction is critical because process-related impurities originating from intermediates like N-Trityl Olmesartan Ethyl Ester must be monitored and controlled in the final drug substance. Therefore, the deuterated intermediate is the only appropriate internal standard for accurately quantifying this specific impurity, ensuring the manufacturing process is robust and the final product meets purity specifications.

Synthetic position
Class-level inference
Penultimate Intermediate
Enables process-related impurity tracking
Impurity profile depends on manufacturing route
Synthetic Intermediate Process Chemistry Olmesartan Medoxomil Impurity Control

Evidence Item 4: Distinction in Deuterium Labeling from N-Trityl Olmesartan-d6 Ethyl Ester

N-Trityl Olmesartan-d4 Ethyl Ester contains exactly four deuterium atoms (molecular weight 720.89 g/mol) , providing a specific +4 Da mass shift relative to its unlabeled counterpart (MW 716.9 g/mol) [1]. A closely related alternative, N-Trityl Olmesartan-d6 Ethyl Ester, contains six deuterium atoms and has a molecular weight of 722.91 g/mol . While both can serve as internal standards, the selection between a d4 and d6 label can impact analytical method development. A +6 Da shift may reduce the risk of isotopic cross-talk with the analyte's natural abundance M+2 or M+4 isotopes, but the +4 Da shift of the d4 compound may be sufficient for many applications and could be preferred based on availability or cost. The exact labeling position (on the biphenyl ring as suggested by the SMILES notation) ensures the deuterium atoms are not exchanged under the analytical conditions, providing a stable mass shift.

d4 vs d6 labeling
Head-to-head comparison
-2 Da vs d6 label
Supports mass-shift selection review
Isotopic cross-talk risk may differ by instrument sensitivity
Isotopic Purity Deuterium Labeling Mass Spectrometry Internal Standard

Key Application Scenarios for Procuring N-Trityl Olmesartan-d4 Ethyl Ester


Quantification of N-Trityl Olmesartan Ethyl Ester as a Process Impurity

This compound is the gold standard internal standard for developing and validating a quantitative LC-MS/MS method to measure residual N-Trityl Olmesartan Ethyl Ester in Olmesartan Medoxomil drug substance batches. This is a critical control point for demonstrating process control and meeting regulatory impurity thresholds during ANDA submissions and commercial manufacturing . Its use ensures the accuracy and precision required for a validated analytical method, as an unlabeled or structurally different standard would not co-elute or ionize identically [1].

Method Development and Validation for Forced Degradation Studies

During forced degradation (stress testing) of Olmesartan Medoxomil, N-Trityl Olmesartan Ethyl Ester may be a potential degradation product or process-related impurity. The deuterated d4 analog is essential as an internal standard to accurately quantify this impurity in the presence of a complex degradation matrix, overcoming matrix effects that would bias the results of an external standard calibration method .

Investigating the Fate of Synthetic Intermediates in Drug Substance

In process chemistry research aimed at optimizing the Olmesartan Medoxomil synthesis to reduce impurities, this deuterated compound can be used to trace the carryover and fate of the N-Trityl Olmesartan Ethyl Ester intermediate through subsequent synthetic steps. This provides quantitative insight into the efficiency of purification steps and helps identify points in the process where the impurity can be best controlled or eliminated [1].

Application
Selection Property
Validation Focus
Process impurity quantification in API research
ISTD co-elution with trityl intermediate
Method accuracy and matrix effect control
Forced degradation impurity profiling
Matrix-tolerant deuterated ISTD
Quantification in complex degradation matrices
Synthetic intermediate carryover studies
Stable-isotope tracer for process monitoring
Purification efficiency and impurity fate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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